![molecular formula C9H10BrNO B1396269 3-(4-Bromophenyl)oxetan-3-amine CAS No. 1349972-68-4](/img/structure/B1396269.png)
3-(4-Bromophenyl)oxetan-3-amine
Overview
Description
3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1349718-53-1 . It has a molecular weight of 264.55 . The IUPAC name for this compound is 3-(4-bromophenyl)-3-oxetanamine hydrochloride .
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-(4-Bromophenyl)oxetan-3-amine, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .Molecular Structure Analysis
The InChI code for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is 1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Benzimidazoles
- 3-(4-Bromophenyl)oxetan-3-amine is utilized in the synthesis of benzimidazoles, which are significant in medicinal chemistry. For instance, o-Bromophenyl isocyanide reacts with primary amines under specific conditions to afford benzimidazoles in moderate to good yields (Lygin & Meijere, 2009).
Catalytic Amination
- This compound plays a role in catalytic amination processes. Palladium complexes involving o-biphenyl, which are related to 3-(4-Bromophenyl)oxetan-3-amine, have been shown to be efficient catalysts for the amination of a variety of aryl halides (Wolfe et al., 2000).
Luminescent Polymers
- The compound is used in synthesizing luminescent covalent-organic polymers (COPs) with applications in detecting explosives and small organic molecules. These COP materials exhibit high sensitivity and selectivity for certain explosives (Xiang & Cao, 2012).
Polymer Synthesis
- It is also employed in the preparation of hyperbranched copolymers constituted of triphenylamine and phenylene units. These polymers have potential applications in electronic materials (Tanaka et al., 2001).
Oxidation Studies
- 3-(4-Bromophenyl)oxetan-3-amine is involved in studies of indirect anodic oxidation of amines mediated by brominated aryl amines, which is significant in electrochemistry (Pletcher & Zappi, 1989).
Crystal Structure Analysis
- The compound is utilized in the synthesis and structural analysis of substituted thiazole-2-amines, which are important in the study of molecular interactions and properties (Nadaf et al., 2019).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if necessary .
properties
IUPAC Name |
3-(4-bromophenyl)oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFXMSOTSYRUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)oxetan-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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